2-(1-Phenylhydrazino)-1,3-thiazole
Description
Properties
Molecular Formula |
C9H9N3S |
|---|---|
Molecular Weight |
191.26 g/mol |
IUPAC Name |
1-phenyl-1-(1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C9H9N3S/c10-12(9-11-6-7-13-9)8-4-2-1-3-5-8/h1-7H,10H2 |
InChI Key |
HDLZZCSVJDXASM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=NC=CS2)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(1-Phenylhydrazino)-1,3-thiazole
General Synthetic Strategies
The synthesis of This compound generally involves two key stages:
- Formation of the thiazole ring system.
- Introduction of the phenylhydrazino substituent at the 2-position of the thiazole ring.
Two principal synthetic routes are reported in the literature:
Specific Preparation Routes
Classical Hantzsch Thiazole Synthesis Followed by Hydrazine Substitution
One well-documented approach involves:
Synthesis of 4-phenyl-1,3-thiazole derivatives via the Hantzsch condensation method. This involves reacting thioamides with α-haloketones under reflux conditions in suitable solvents such as toluene or ethanol.
Introduction of the hydrazino group by condensation of the thiazole carbonyl group with phenylhydrazine in refluxing ethanol, often catalyzed by glacial acetic acid. This step yields the this compound derivatives.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Characterization is performed using elemental analysis, FT-IR, ESI-MS, and ^1H-NMR spectroscopy to confirm the structure and substitution pattern.
This method was described in detail by researchers synthesizing 2-hydrazinyl-4-phenyl-1,3-thiazoles, where the hydrazine condensation was a key step in obtaining the target compound.
Hydrazide Condensation and Cyclization
Another reported method involves:
Preparation of acid hydrazides by treating esters with hydrazine hydrate under reflux conditions.
Condensation of these acid hydrazides with aromatic aldehydes or phenyl isothiocyanate to form hydrazone-type intermediates.
Cyclization reactions under basic or dehydrative conditions to form the thiazole ring substituted with phenylhydrazino moieties.
This route allows for the synthesis of complex thiazole derivatives bearing phenylhydrazino groups, as demonstrated in the preparation of compounds like 2-(5-oxo-1-(4-(2-phenylthiazol-5-yl)phenyl)pyrrolidine-3-carbonyl)-N-phenylhydrazine-1-carbothioamide.
Reaction Conditions and Yields
Analytical and Spectroscopic Characterization
- [^1H-NMR](pplx://action/followup): Singlets around 9.5–10.2 ppm are characteristic of the NH protons in the phenylhydrazino group.
- [^13C-NMR](pplx://action/followup): Resonance lines corresponding to the phenyl ring and thiazole carbons confirm substitution.
- FT-IR: NH stretching vibrations around 3200–3300 cm^-1 and characteristic C=S or C=N bands confirm thiazole and hydrazino functionalities.
- Mass Spectrometry (ESI-MS): Molecular ion peaks consistent with the expected molecular weight.
- Elemental Analysis: Confirms the purity and stoichiometry of the synthesized compounds.
Summary of Research Findings
- The Hantzsch condensation followed by hydrazine condensation is the most commonly employed and efficient method for preparing this compound derivatives.
- The hydrazide condensation and cyclization route provides versatility in introducing various substituents on the thiazole ring and phenylhydrazino moiety.
- Reaction yields are generally high (60–99%), with mild to moderate reaction conditions.
- Spectroscopic data consistently support the successful synthesis of the target compounds.
- The methods have been applied in the synthesis of biologically active thiazole derivatives, confirming their practical utility in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylhydrazino)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding thiazole derivatives.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the thiazole ring, leading to a wide range of derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 2-(1-Phenylhydrazino)-1,3-thiazole derivatives against various pathogens, particularly fungi. For instance, two novel derivatives synthesized from this compound exhibited significant inhibitory activity against Candida albicans, with minimum inhibitory concentration (MIC) values of 7.81 μg/mL and 3.9 μg/mL, outperforming the standard antifungal drug fluconazole (MIC = 15.62 μg/mL) .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (μg/mL) | Reference Drug | Reference MIC (μg/mL) |
|---|---|---|---|
| This compound Derivative 1 | 7.81 | Fluconazole | 15.62 |
| This compound Derivative 2 | 3.9 | Fluconazole | 15.62 |
Anticonvulsant Properties
The anticonvulsant activity of thiazole derivatives has been extensively studied, with various compounds demonstrating significant protective effects in seizure models. For example, certain thiazole-linked compounds showed median effective doses (ED50) as low as 18.4 mg/kg in the PTZ model . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring enhance anticonvulsant efficacy.
Table 2: Anticonvulsant Activity of Thiazole Derivatives
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| Thiazole Derivative A | 18.4 | 170.2 | 9.2 |
| Thiazole Derivative B | <20 | Not specified | Not specified |
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored, with promising results against various cancer cell lines. For instance, a synthesized thiazole-pyridine hybrid demonstrated an IC50 value of 5.71 μM against breast cancer cells (MCF-7), showing greater efficacy than the standard drug 5-fluorouracil (IC50 = 6.14 μM) . The presence of electron-withdrawing groups was found to enhance antiproliferative activity.
Table 3: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Standard Drug | Standard IC50 (μM) |
|---|---|---|---|---|
| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 | 5-Fluorouracil | 6.14 |
| Thiazole Derivative C | PC3 | Not specified | Not specified | Not specified |
Case Study: Synthesis and Testing of Thiazole Derivatives
In a comprehensive study by Siddiqui et al., various thiazole-integrated pyrrolidin-2-one analogues were synthesized and tested for anticonvulsant activity . The study highlighted the importance of structural modifications in enhancing biological activity, leading to the identification of several promising candidates for further development.
Case Study: Antifungal Screening
A study conducted on novel thiazole derivatives aimed at treating Candida infections demonstrated that specific modifications led to enhanced antifungal activity . Molecular docking studies supported these findings by elucidating the interaction mechanisms between the compounds and target enzymes.
Mechanism of Action
The mechanism of action of 2-(1-Phenylhydrazino)-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form coordination complexes with metal ions, which can influence its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- Antitumor Activity: The 4-(4-chlorophenyl) substitution (as in compound 4d, IC₅₀ = 5.73 µM) enhances cytotoxicity against breast cancer cells (MCF-7) compared to simpler hydrazino derivatives like CPTH2 (IC₅₀ = 8.2 µM) . The phenylhydrazino group in the target compound may further optimize binding to kinases or DNA.
- Carcinogenicity Contrast: Unlike most antitumor thiazoles, 2-hydrazino-4-(5-nitro-2-furyl)thiazole induces mammary tumors in rats (32/35 incidence), highlighting the critical role of substituents in safety profiles .
- Antioxidant Capacity : Hydrazone derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit superior antioxidant activity compared to ascorbic acid, suggesting that substituent electronics modulate redox properties .
Mechanism of Action
- Histone Acetyltransferase (HAT) Inhibition: CPTH2 and BF1 (a benzofuran-substituted hydrazinothiazole) inhibit HAT enzymes (p300/GCN5), disrupting chromatin remodeling and cancer cell proliferation .
- Mitochondrial Depolarization: Santana et al. demonstrated that 2-hydrazinothiazoles induce mitochondrial membrane collapse, triggering apoptosis in tumor cells .
- Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition: Hydrazinothiazole derivatives conjugated to usnic acid show nanomolar TDP1 inhibition, a mechanism absent in phenylhydrazino derivatives .
Q & A
Q. What are the common synthetic routes for preparing 2-(1-Phenylhydrazino)-1,3-thiazole, and how are reaction conditions optimized?
Basic
The synthesis typically involves cyclocondensation reactions between phenylhydrazine derivatives and thiazole precursors. For example, phenylhydrazine reacts with thiazole-containing aldehydes or ketones under reflux in ethanol or methanol, often catalyzed by acids like HCl or H₂SO₄ . Optimization includes solvent selection (e.g., ethanol for solubility), temperature control (reflux at 70–90°C), and stoichiometric ratios (1:1 molar ratio of hydrazine to carbonyl compound). Characterization via melting point, IR (C=N stretch at ~1600 cm⁻¹), and ¹H/¹³C NMR (thiazole protons at δ 7.0–8.5 ppm) ensures structural confirmation .
Q. How do substituents on the phenyl ring of phenylhydrazine affect the reactivity and yield of this compound derivatives?
Advanced
Electron-withdrawing groups (e.g., -NO₂, -Br) on the phenyl ring reduce nucleophilicity, slowing hydrazone formation but improving thermal stability. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) enhance reactivity but may lower yields due to side reactions. For instance, 4-methoxy-substituted phenylhydrazine derivatives show 15–20% higher yields compared to nitro-substituted analogs in cyclocondensation reactions. HPLC or GC-MS monitoring is recommended to track intermediate stability .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Q. Basic
- IR Spectroscopy : Identifies hydrazine N-H stretches (3200–3400 cm⁻¹) and thiazole C-S-C vibrations (650–750 cm⁻¹).
- NMR : ¹H NMR resolves thiazole protons (δ 7.5–8.0 ppm) and hydrazino NH signals (δ 8.5–9.5 ppm). ¹³C NMR confirms carbonyl (C=O, δ 165–175 ppm) and aromatic carbons.
- Elemental Analysis : Validates purity (C, H, N, S within ±0.3% of theoretical values).
- TLC/HPLC : Monitors reaction progress using ethyl acetate/hexane (3:7) or methanol/DCM (1:9) mobile phases .
Q. How can computational methods predict the bioactivity of this compound derivatives?
Advanced
Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like enzymes or receptors. For example, derivatives with para-substituted phenyl groups show stronger interactions with acetylcholinesterase (binding energy < -8 kcal/mol) due to hydrophobic pocket compatibility. MD simulations (AMBER/NAMD) assess stability over 100 ns, with RMSD < 2 Å indicating stable binding. QSAR models using Hammett constants (σ) correlate electronic effects with IC₅₀ values in enzyme assays .
Q. What strategies mitigate side reactions during the synthesis of this compound?
Q. Advanced
- Catalyst Screening : Use p-toluenesulfonic acid (PTSA) instead of H₂SO₄ to reduce oxidation byproducts.
- Solvent-Free Conditions : Minimize hydrolysis (e.g., fused reactions at 100–120°C improve yields by 10–15%) .
- Protecting Groups : Temporarily protect reactive thiazole NH with Boc groups, followed by deprotection with TFA .
Q. How do structural modifications of this compound influence its cardiotropic or antiparasitic activity?
Q. Advanced
- Cardiotropic Activity : Introducing 4-methoxyphenyl or piperazine substituents enhances ion channel modulation. For example, a 4-methoxy derivative showed 2× higher activity than L-carnitine in rat aorta assays .
- Antiparasitic Activity : Thiazole-arylidene hybrids (e.g., 3-nitrophenyl) exhibit IC₅₀ < 2 μM against Trypanosoma cruzi due to nitro group redox cycling. Selectivity indices (SI > 50) are achieved via logP optimization (2.5–3.5) .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies?
Q. Advanced
- Purification : Column chromatography is impractical; switch to recrystallization (ethanol/water) or distillation under reduced pressure.
- Thermal Sensitivity : Use jacketed reactors with precise temperature control (±2°C) to prevent decomposition above 150°C.
- Byproduct Management : Implement inline IR or Raman spectroscopy for real-time monitoring of intermediates .
Q. How does the thiazole ring's electronic environment affect the compound's reactivity in further functionalization?
Advanced
The thiazole’s electron-deficient nature facilitates electrophilic substitution at C5. For example, bromination with NBS in DMF yields 5-bromo derivatives, which undergo Suzuki coupling (Pd(PPh₃)₄, 80°C) to introduce aryl groups. DFT calculations (B3LYP/6-31G*) show that electron-withdrawing substituents lower LUMO energy (-2.1 eV), enhancing electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
